molecular formula C14H11ClFNO3 B14198526 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene CAS No. 833474-52-5

2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene

Cat. No.: B14198526
CAS No.: 833474-52-5
M. Wt: 295.69 g/mol
InChI Key: NVYBAILVHYTBJR-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene is an organic compound with the molecular formula C14H11ClFNO3. This compound is characterized by the presence of a chloro group, a fluorophenyl group, an ethoxy group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-nitrophenol and 3-fluorophenyl ethyl bromide.

    Reaction: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-aminobenzene.

    Oxidation: 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzaldehyde.

Scientific Research Applications

2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluorophenyl groups can participate in various binding interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[1-(4-fluorophenyl)ethoxy]-4-nitrobenzene
  • 2-Chloro-1-[1-(3-chlorophenyl)ethoxy]-4-nitrobenzene
  • 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-aminobenzene

Uniqueness

2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3/c1-9(10-3-2-4-11(16)7-10)20-14-6-5-12(17(18)19)8-13(14)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYBAILVHYTBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741186
Record name 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833474-52-5
Record name 2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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